molecular formula C17H26N2O3 B167058 Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate CAS No. 138227-69-7

Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate

Cat. No. B167058
M. Wt: 306.4 g/mol
InChI Key: UZXYQAAUHAEELY-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Synthesis Analysis

This compound is one of the precursors used in the synthesis of fentanyl and its analogues . The synthesis methods involve the use of specific precursor chemicals. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate” is C17H26N2O3 .


Chemical Reactions Analysis

This compound is used in the synthesis of fentanyl and its analogues . It is one of the precursors that have been placed under international control to prevent its diversion from licit industry and to seize illicit shipments of these chemicals .

Scientific Research Applications

  • Scientific Field: Laboratory Chemicals

    • Application Summary : This compound is used as a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
  • Scientific Field: PROTAC Development

    • Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
  • Scientific Field: Drug Synthesis

    • Application Summary : This compound can be used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
  • Scientific Field: Protein Degrader Building Blocks

    • Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Results or Outcomes : Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Scientific Field: Chemical Synthesis
    • Application Summary : This compound is used as a reactant for the synthesis of various chemical compounds .

Safety And Hazards

This compound is considered hazardous. It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound are likely to be influenced by regulatory controls due to its use in the manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Governments can take stronger measures to prevent the diversion of this compound from licit industry and collaborate more closely across international borders .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXYQAAUHAEELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623319
Record name tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate

CAS RN

138227-69-7
Record name 1,1-Dimethylethyl 4-(4-amino-2-methylphenoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138227-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyloxycarbonyl-4-(4-nitro-2-methylphenyloxy)piperidine (9.0 g) in ethanol (100 ml) was added conc. hydrochrolic acid (2.3 ml) and, by using 10% palladium/carbon (containing 48% of water, 1 g) as a catalyst, catalytic reduction was conducted under normal pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to obtain 1-tert-butyloxycarbonyl-4-(4-amino-2-methylphenyloxy)piperidine (8.7 g) as a light brown amorphous material.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-methylnitrobenzene (4.07 g) in methanol (40 ml) was added palladium on carbon (0.41 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/2 as an eluant to give the desired compound (2.73 g, two step yield, from Reference example 41, 53%) as a pale red oil.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Yield
53%

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